molecular formula C17H20N2O4S2 B2668215 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 951518-92-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2668215
M. Wt: 380.48
InChI Key: APQRFIMQTOKRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide, commonly known as SBI-425, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimycobacterial Activity : Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds showed significant activity, indicating the potential of sulfonamide derivatives in treating tuberculosis (Ghorab et al., 2017).

  • Kynurenine 3-Hydroxylase Inhibitors : Sulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting their potential in studying the kynurenine pathway's role in neuronal injury and disorders (Röver et al., 1997).

  • Anti-Cancer Agents : Arylsulfonamide analogs have shown the ability to inhibit the HIF-1 pathway, indicating their use as potential anti-cancer agents. The study underlines the importance of structural modifications to optimize pharmacological properties (Mun et al., 2012).

Molecular Docking and Structure-Activity Relationship

  • Molecular Docking Studies : Studies involving the docking of sulfonamide derivatives to protein targets have provided insights into the interaction mechanisms and have helped in the design of more effective molecules. For instance, docking studies of sulfonamide Schiff's bases and thiazolidinones to protein kinase targets have aided in understanding their antitumor activities (Kamel et al., 2010).

Experimental and Computational Chemistry

  • Spectroscopic and Computational Studies : Detailed structural studies using both experimental and computational methods have been conducted on sulfamethazine Schiff-base, highlighting the role of hydrogen-bond effects in stabilizing molecule structures. These studies are crucial for designing molecules with specific biological activities (Mansour & Ghani, 2013).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-7-8-17(14(2)11-13)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQRFIMQTOKRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethylbenzenesulfonamide

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